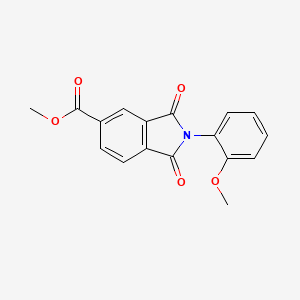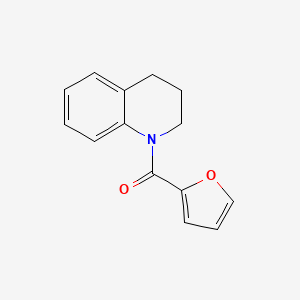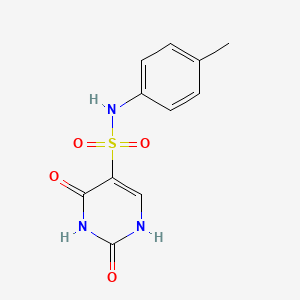![molecular formula C11H8N2O3 B5554702 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)
4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid has been detailed in various studies. For instance, compounds with similar structures have been synthesized through the interaction of aroylpyruvic acids with different amines, demonstrating moderate antimicrobial and analgesic activities (Koz’minykh et al., 2004; Koz’minykh et al., 2004). These methodologies highlight the compound's stability to acidic conditions and its ability to undergo transformations under mild conditions.
Molecular Structure Analysis
The molecular structure of related compounds, showcasing the influence of the cyanophenyl group in their architecture, has been extensively explored. For example, the cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives has led to the efficient synthesis of naphthalene amino esters, revealing intricate details about their molecular framework and the impact of substituents on their structure and stability (Reddy et al., 2013).
Applications De Recherche Scientifique
Antimicrobial Activity : A study synthesized derivatives of butanoic acids, which demonstrated significant antimicrobial and antifungal activities against various organisms like Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).
Pharmacological Properties : Research on Chlorogenic Acid (CGA), a phenolic acid similar in structure to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, highlights its multiple therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities (Naveed et al., 2018).
Material Science Applications : Phloretic acid, another phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in materials science (Trejo-Machin et al., 2017).
Synthetic Chemistry : Research on 3-oxobutyl isothiocyanate, a compound structurally similar to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, discusses its reactions with various functional groups, providing insights into synthetic chemistry applications (Verma, 2003).
HPLC Analysis : A study utilized derivatives of butenoic acids as fluorogenic labelling agents for high-performance liquid chromatography (HPLC) analysis of biologically important thiols (Gatti et al., 1990).
Chemical Synthesis and Biological Activity : The synthesis of a compound structurally related to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid and its conversion into biologically important heterocycles with potential therapeutic applications has been explored (Sayed et al., 2003).
Antioxidant Activity : The antioxidant profile of phenolic acids, including compounds structurally similar to 4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid, was examined, revealing insights into their structure-activity relationship (Siquet et al., 2006).
Microwave-Assisted Synthesis : A study developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, indicating the compound's relevance in synthetic chemistry and pharmaceutical research (Uguen et al., 2021).
Propriétés
IUPAC Name |
(E)-4-(3-cyanoanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCJBAOYBEESZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(3-cyanophenyl)amino]-4-oxobut-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)
![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)





![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)
![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5554713.png)
![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)
